1-Acetyl-2-methylpyrrolidine-2-carboxylic acid
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Overview
Description
1-Acetyl-2-methylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.196. The purity is usually 95%.
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Scientific Research Applications
Microwave Assisted Synthesis and Antimicrobial Activity
1-Acetyl-2-methylpyrrolidine-2-carboxylic acid has been utilized in the microwave-assisted synthesis of novel pyrrolidine derivatives. One such derivative, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, demonstrated potent antimicrobial activity, highlighting the compound's relevance in the development of new antimicrobial agents (Sreekanth & Jha, 2020).
Biosynthesis of Tropane Alkaloids
In a study exploring precursors in the biosynthesis of tropane alkaloids, 1-methylpyrrolidine-2-acetic acid and related compounds were examined in plants like Erythroxylum coca and Datura innoxia. However, these compounds, including 1-methylpyrrolidine acid, were found to be inefficient precursors for tropane alkaloids (Huang et al., 1996).
Isolation from Cliona tenuis
(-)-(5S)-2-Imino-1-methylpyrrolidine-5-carboxylic acid, a compound related to this compound, was isolated from the sponge Cliona tenuis. It was initially reported as pyrostatin B, an N-acetyl-beta-d-glucosaminidase inhibitor, but later identified as a different compound, indicating the potential for marine organisms to be sources of novel pyrrolidine derivatives (Castellanos et al., 2006).
Chemiluminescence Derivatization for HPLC
1-Methylpyrrolidine and its derivatives have been used as sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application is crucial in the sensitive detection of various carboxylic acids, demonstrating the compound's utility in analytical chemistry (Morita & Konishi, 2002).
Synthesis of Ferrocene Compounds
The compound has been used in the synthesis of ferrocene compounds, particularly in the formation of amino acids containing the 1,1′-ferrocenylene unit. These compounds have potential applications in materials science and organometallic chemistry (Barišić et al., 2003).
Pyrostatins Inhibition
Related pyrrolidine derivatives, pyrostatins A and B, were discovered as inhibitors of N-acetyl-beta-D-glucosaminidase, suggesting potential therapeutic applications. These compounds were purified from Streptomyces sp. and could be structurally related to this compound (Aoyama et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
1-acetyl-2-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYPKQVDFIHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1409748-88-4 |
Source
|
Record name | 1-acetyl-2-methylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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